Lipophilicity Advantage Over the Unsubstituted Parent (Phenylsulfonyl)acetic acid
2-(4-Isopropylphenylsulfonyl)acetic acid exhibits a computed LogP of 2.7491, substantially higher than the LogP of 0.47 reported for the unsubstituted (phenylsulfonyl)acetic acid (CAS 3959-23-7) . This represents a Δ LogP of approximately +2.3 units, indicating markedly greater lipophilicity imparted by the 4-isopropyl substituent.
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP = 2.7491 |
| Comparator Or Baseline | (Phenylsulfonyl)acetic acid: LogP = 0.47 |
| Quantified Difference | Δ LogP ≈ +2.28 units |
| Conditions | Computed LogP values from Chemsrc database; standard prediction algorithms. |
Why This Matters
A LogP increase of >2 units can translate into a ~100-fold higher octanol/water partition coefficient, directly impacting organic-phase extraction efficiency, passive membrane permeability, and suitability for lipophilic drug-candidate design.
